molecular formula C12H16N2O3 B12110168 2-(3-Aminopropanoylamino)-3-phenylpropanoic acid CAS No. 19771-40-5

2-(3-Aminopropanoylamino)-3-phenylpropanoic acid

Cat. No.: B12110168
CAS No.: 19771-40-5
M. Wt: 236.27 g/mol
InChI Key: FLJLAJANCPPHDW-UHFFFAOYSA-N
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Description

L-Carnosine is a naturally occurring dipeptide composed of covalently bonded alanine and histidine residues. It is found in various tissues, including the brain, heart, skin, muscle, and gastrointestinal tract. Its biological and pharmacological significance makes it an intriguing compound for scientific exploration .

Preparation Methods

Synthetic Routes:: L-Carnosine can be synthesized through the following steps:

    Condensation of Alanine and Histidine: Alanine and histidine react to form L-Carnosine. The reaction involves the amino group of alanine and the imidazole ring of histidine.

    Industrial Production Methods:

Chemical Reactions Analysis

L-Carnosine undergoes various reactions:

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: L-Carnosine can participate in substitution reactions, where functional groups are replaced.

    Common Reagents and Conditions:

    Major Products: The products depend on the specific reaction conditions.

Scientific Research Applications

L-Carnosine has diverse applications:

    Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.

    Anti-Aging and Skin Health: Used in cosmetics and skincare products.

    Metal Chelation: Binds to toxic metals, aiding in detoxification.

    Neuroprotection: May enhance cognitive function and protect against neurodegenerative diseases.

    Muscle Performance: Some studies suggest it improves exercise performance.

Mechanism of Action

L-Carnosine’s effects are multifaceted:

    Antioxidant Activity: It directly neutralizes free radicals.

    Metal Chelation: Binds to metal ions, preventing their harmful effects.

    Anti-Glycation: Reduces protein glycation, which contributes to aging and disease.

    Neurotransmitter Modulation: May influence neurotransmitter release.

Comparison with Similar Compounds

L-Carnosine stands out due to its unique combination of alanine and histidine. Similar compounds include anserine (related dipeptide) and other metal-binding peptides.

Properties

CAS No.

19771-40-5

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)

InChI Key

FLJLAJANCPPHDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN

Origin of Product

United States

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